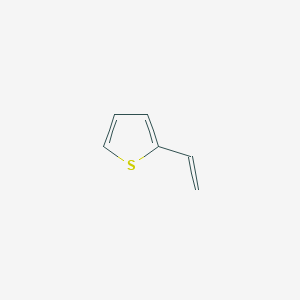

2-Vinylthiophene

説明

Contextualization within Thiophene (B33073) Chemistry and Conjugated Systems

Thiophene is recognized as an electron-rich, five-membered heterocyclic aromatic compound, exhibiting aromaticity akin to that of benzene (B151609) acs.org. 2-Vinylthiophene, with its vinyl group directly attached to the thiophene ring, is structurally analogous to styrene (B11656), making it a vinyl monomer of significant interest acs.org. The presence of both the aromatic thiophene ring and the unsaturated vinyl group creates an extended conjugated π-electron system. This conjugation allows for efficient electron delocalization across the molecule, which is fundamental to its utility in electronic and optical applications acs.orgresearchgate.net. The 2,5-thienylene framework, connecting the vinyl group and potential 5-substituents, provides a 6π-electron system that mirrors the phenylene linkage found in styrene derivatives acs.org. This inherent conjugation makes this compound and its derivatives crucial in the design of molecular circuits and organic-based electronics worldscientific.com.

Significance in Polymer Science and Materials Engineering Research

In polymer science and materials engineering, this compound is highly significant as a versatile monomer. It readily undergoes various polymerization processes, including anionic, cationic, and radical polymerization, to form poly(this compound) (PVT) and its copolymers acs.orgacs.orgresearchgate.netcapes.gov.bralfachemch.com. The resulting polymers, particularly when modified or synthesized under controlled conditions, can exhibit properties desirable for advanced materials.

Recent advancements in polymerization techniques, such as living anionic polymerization, have enabled the synthesis of poly(this compound) with well-defined structures, controlled molecular weights, and narrow molecular weight distributions (Mw/Mn < 1.2) acs.orgacs.org. This level of control is crucial for tailoring the material properties for specific applications. For instance, the anionic polymerization of this compound and its 5-substituted derivatives (e.g., 2-methyl-5-vinylthiophene, 2-(1-adamantyl)-5-vinylthiophene, 2-phenyl-5-vinylthiophene, and 2-cyano-5-vinylthiophene) has been explored, demonstrating that substituents significantly influence the anionic polymerizability and the reactivity of the resulting carbanion acs.org.

Poly(this compound) is also relevant in the field of conducting polymers, which are increasingly spotlighted for their applications in organic electronics 182.160.97sigmaaldrich.com. While pristine PVT can be insulating, it can be transformed into conjugated polymers through processes like hydride abstraction or oxidative coupling, leading to materials with increased conductivity researchgate.netresearchgate.net. For example, studies have shown that poly(this compound) can be cross-linked, leading to semiconducting materials researchgate.net. The adsorption of this compound on surfaces, such as Si(100), is also studied for its role in building molecular circuits, highlighting its importance in the assembly of oligo- and polythiophenes for organic electronics worldscientific.com.

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source |

| PubChem CID | 519642 | nih.govuni.lu |

| CAS Number | 1918-82-7 | nih.govambeed.com |

| Molecular Formula | C₆H₆S | nih.govlabnovo.com |

| Molecular Weight | 110.18 g/mol | nih.govambeed.com |

| Boiling Point | 151.7 °C at 760 mmHg | labnovo.com |

| Flash Point | 29 °C | labnovo.com |

| Density | 1.050 | labnovo.com |

| XLogP3 (predicted) | 2.5 | nih.govuni.lu |

| SMILES | C=CC1=CC=CS1 | ambeed.comlabnovo.com |

| InChIKey | ORNUPNRNNSVZTC-UHFFFAOYSA-N | nih.govambeed.com |

Historical Overview of Key Research Milestones for this compound

The synthesis and study of this compound have a notable history, with various methods developed over time. Early preparations of this compound involved the dehydration of α-(2-thienyl)ethanol or β-(2-thienyl)ethanol orgsyn.orgacs.org. Other historical synthetic routes include the condensation of vinyl chloride with 2-thienylmagnesium bromide in the presence of cobaltous chloride, the dehydrochlorination of α-(2-thienyl)ethyl chloride, and the dehydrogenation of 2-ethylthiophene (B1329412) orgsyn.org. Research in the mid-20th century also explored the Diels-Alder reaction of this compound, indicating early interest in its reactivity as a diene acs.org.

Further research in the late 20th century investigated the copolymerization behavior of this compound, demonstrating its utility in forming various polymeric structures capes.gov.br. Studies also delved into its thermal polymerization, noting that the rate was proportional to the 2.5 power of monomer concentration, suggesting a termolecular initiation process alfachemch.com. The electrochemical polymerization and characterization of this compound and its derivatives were also reported, highlighting its potential for forming conducting polymers researchgate.netgoogle.com. More recent research has focused on achieving controlled polymerization, such as living anionic polymerization, to produce polymers with precise molecular architectures, enabling their application in advanced materials for organic electronics and other fields acs.orgacs.org.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S/c1-2-6-4-3-5-7-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNUPNRNNSVZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25988-40-3 | |

| Record name | Thiophene, 2-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25988-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50334100 | |

| Record name | 2-Vinylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1918-82-7 | |

| Record name | 2-Vinylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Vinylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Vinylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Precursor Chemistry

Novel and Advanced Synthetic Approaches

Metal-catalyzed heterocyclization is a powerful and atom-economical methodology for the regioselective synthesis of substituted heterocycles from readily available acyclic precursors. psu.edumdpi.com While the number of examples for sulfur-containing alkyne substrates leading to sulfur heterocycles (thiophenes) has historically been fewer compared to oxygen or nitrogen heterocycles, significant progress has been made. psu.edumdpi.com This is despite the "poisoning" effect sulfur atoms can exert on metal catalysts due to their strong coordinating properties. psu.edu

A notable example involves the PdI₂/KI-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols. psu.edumdpi.com This reaction, first reported in 2000, utilizes a simple catalytic system of palladium iodide (PdI₂) (1 mol%) in conjunction with potassium iodide (KI) (2 mol%) in N,N-dimethylacetamide (DMA) or under solventless conditions at temperatures ranging from 25–100 °C. psu.edumdpi.com The process involves the electrophilic activation of the triple bond by coordination to the metal center, followed by intramolecular nucleophilic attack by the thiol group and protonolysis. psu.edumdpi.com Optimized conditions for the synthesis of substituted thiophenes, such as those from 1-mercapto-3-yn-2-ols, often involve PdI₂ and an excess of KI (10:1 molar ratio) in methanol (B129727) at 50–100 °C or in ionic liquids like BmimBF₄ at 80 °C. psu.edumdpi.com

Copper-promoted cyclization of (Z)-1-en-3-ynyl(butyl)sulfanes with CuX₂ (X = Cl or Br) in acetonitrile (B52724) or tetrahydrofuran (B95107) has also been reported to yield 3-halothiophenes. mdpi.com

Iodocyclization of functionalized alkynes is a crucial synthetic tool for the direct preparation of iodine-containing carbo- and heterocycles. psu.edu This method allows for further elaboration of the products through various cross-coupling reactions, such as Heck, Suzuki-Miyaura, and Sonogashira reactions. psu.edu

A specific application relevant to thiophene (B33073) derivatives is the iodocyclization of 2-methylthiophenylacetylenes. unipa.it This process, first reported by Flynn and Larock in 2001, involves the formation of an iodonium (B1229267) intermediate, followed by anti-attack of the sulfur atom of the thiomethyl group and subsequent sulfur demethylation by the iodide anion. unipa.it Recent advancements have demonstrated this reaction in deep eutectic solvents (e.g., ChCl/urea 1:2 mol/mol) as recyclable and sustainable alternatives to classical volatile organic compounds. unipa.it For instance, the reaction of 2-methylthiophenylacetylene with iodine and potassium iodide in ChCl/urea at 80°C for 18 hours can yield 2-(3-iodobenzo[b]thiophen-2-yl)propan-2-ol in good isolated yields (e.g., 68-81%). unipa.it

The synthesis of 2-vinylthiophenes can also be achieved through free radical and anionic cycloaromatization pathways, particularly in bridged di- and tetrapropargylic sulfides and selenides. psu.edumdpi.comacs.orgresearchgate.net This approach offers a new route to these compounds. mdpi.comacs.org In some cases, the reaction mixture from bis(3-phenylprop-2-ynyl)sulfane can yield products from radical cycloaromatization alongside the expected vinylthiophene, indicating a competition between these mechanisms. mdpi.com

The Baker-Venkataraman rearrangement is a well-established reaction in organic synthesis, primarily used for the preparation of β-diketones, which are important precursors for chromones, flavones, and coumarins. umich.eduquimicaorganica.org A modified Baker-Venkataraman transformation has been successfully applied for the synthesis of 2-(2'-vinylthiophene)chromones. niscpr.res.inumich.eduukzn.ac.zaresearchgate.net

This modified approach involves the condensation of appropriate o-hydroxyacetophenones (such as respropiophenone, 2,4-dihydroxyphenyl benzyl (B1604629) ketone, phloropropiophenone, o-methoxyphloracetophenone, and 2,4,6-trihydroxyphenyl benzyl ketone) with thiophene-2-acroyl chloride in acetone-K₂CO₃ medium. niscpr.res.in This one-step reaction directly yields 2-(2'-vinylthiophene)chromones (e.g., 3a-e), often in moderate yields (e.g., 50% yield for hydroxy-2-(2'-vinylthiophene)chromones). niscpr.res.in The resulting chromones can then be further functionalized, for instance, by methylation to furnish 7-methoxy- or 5,7-dimethoxy-2-(2'-vinylthiophene)chromones. niscpr.res.in

Table 1: Examples of 2-(2'-vinylthiophene)chromones synthesized via Modified Baker-Venkataraman Transformation niscpr.res.in

| Compound | Melting Point (°C) | Yield (%) |

| 7-Hydroxy-3-methyl-2-(2'-vinylthiophene)chromone (3a) | 292 | 50 |

| 7-Hydroxy-3-phenyl-2-(2'-vinylthiophene)chromone (3b) | 225 | 50 |

| 5,7-Dimethoxy-3-phenyl-2-(2'-vinylthiophene)chromone (4e) | 195 | - |

The trans-configuration of the α- and β-protons of the vinyl group in these chromones is indicated by their ¹H NMR spectral data (e.g., J = 16.0 Hz). niscpr.res.in

Olefin cross-metathesis (CM) is a versatile reaction for carbon-carbon double bond formation. While cross-metathesis with N-heterocycles like vinylimidazole can be less efficient, optimized conditions using ruthenium-catalyzed systems have been developed. uib.nouib.noresearchgate.net

Although the provided search results primarily discuss the cross-metathesis of vinylimidazole, the principle of imidazole (B134444) backbone functionalization with olefin cross-metathesis can be extended to other vinyl-substituted heterocycles. 2-Vinylthiophene, as a vinyl-heteroaromatic, can act as a substrate in such reactions. core.ac.uk Ruthenium-based catalysts, such as Grubbs catalysts, are commonly employed in olefin metathesis reactions. uib.norsc.orgbeilstein-journals.org The ability to functionalize imidazole backbones using olefin cross-metathesis suggests potential for incorporating this compound into complex molecular architectures through similar catalytic approaches. uib.nouib.no

Purity and Isomeric Considerations in Synthesis

Purity and isomeric considerations are critical in the synthesis of this compound. The compound itself exists as a single isomer (this compound). However, its synthesis can lead to various byproducts or isomeric forms depending on the method.

For instance, early preparation methods for this compound included the dehydration of α-(2-thienyl)ethanol or β-(2-thienyl)ethanol, condensation of vinyl chloride with 2-thienylmagnesium bromide, dehydrochlorination of α-(2-thienyl)ethyl chloride, and dehydrogenation of 2-ethylthiophene (B1329412). orgsyn.org The dehydration of α-(2-thienyl)ethanol has been reported to yield this compound with a maximum yield of 54%. acs.org A more controlled route involving chloroethylation of thiophene with paraldehyde (B1678423) and hydrogen chloride, followed by dehydrochlorination with pyridine, achieved a 44% conversion and 50% yield of this compound. acs.org

In the context of 2-(2'-vinylthiophene)chromones synthesized via the modified Baker-Venkataraman transformation, the vinyl group typically adopts a trans-configuration, as evidenced by ¹H NMR coupling constants (J = 16.0 Hz). niscpr.res.in This stereoselectivity is an important purity and isomeric consideration for these derivatives.

Furthermore, reactions involving free radical cycloaromatization can sometimes lead to complex mixtures with products derived from competing radical pathways, necessitating careful purification and characterization to isolate the desired vinylthiophene. mdpi.com The isolation and characterization of specific isomers are crucial for ensuring the quality and utility of the synthesized compounds.

Scale-Up and Industrial Synthesis Research

The industrial production and scale-up of this compound have been explored through several synthetic routes, focusing on efficiency, yield, and continuous operation.

One prominent approach for the large-scale production of this compound involves a two-step continuous process starting from thiophene and ethylene (B1197577). This method, detailed in a patent by Phillips Petroleum Company, first entails the alkylation of thiophene with ethylene to form 2-ethylthiophene. This alkylation step is typically carried out in the presence of a catalyst, such as a silica-alumina type, at temperatures ranging from approximately 400 to 700°F (204 to 371°C). Subsequently, the 2-ethylthiophene undergoes dehydrogenation to yield this compound. This dehydrogenation can be performed catalytically, preferably with a chromium oxide-containing catalyst, or non-catalytically through thermal dehydrogenation, at higher temperatures between approximately 800 and 1200°F (427 to 649°C). The continuous nature of this process is designed for industrial efficiency. fishersci.co.uk

Another significant advancement in the scalable synthesis of this compound is the application of continuous-flow chemistry. Recent research has demonstrated a high-yielding synthesis of this compound via Peterson olefination, utilizing thiophene-2-carboxaldehyde as a relatively inexpensive precursor. This flow chemistry approach achieved a 93% yield of this compound at a 37-gram scale, highlighting its potential for facile and safe scale-up to decagram quantities, particularly for applications such as ion exchange membranes. The process involves the in-line generation of (trimethylsilyl)methyl Grignard reagent using a magnesium-filled column, which then reacts with thiophene-2-carboxaldehyde. wikipedia.orgfishersci.dkfishersci.pt

Other established laboratory-scale preparations that could potentially be adapted or have been considered for larger scales include:

Dehydration of α-(2-thienyl)ethanol or β-(2-thienyl)ethanol. wikipedia.org

Condensation of vinyl chloride with 2-thienylmagnesium bromide in the presence of cobaltous chloride. wikipedia.org

Dehydrochlorination of α-(2-thienyl)ethyl chloride. wikipedia.org

Wittig reactions involving thiophenecarbonyl derivatives and phosphonium (B103445) salts. wikipedia.org

The commercial availability of this compound from chemical suppliers like Tokyo Chemical Industry (TCI) and BLD Pharm, who offer custom synthesis and scale-up services, further underscores its industrial relevance and the existence of established production capabilities. nih.govthegoodscentscompany.com

The following table summarizes key data from the continuous-flow synthesis research:

| Synthetic Method | Precursor(s) | Scale Achieved | Yield | Key Feature(s) | Reference |

| Continuous-Flow Peterson Olefination | Thiophene-2-carboxaldehyde, (Trimethylsilyl)methyl Grignard reagent | 37 g | 93% | Facile and safe scale-up, in-line Grignard generation | wikipedia.orgfishersci.dkfishersci.pt |

Polymerization Mechanisms and Kinetics

Homopolymerization Studies of 2-Vinylthiophene

The homopolymerization of this compound has been explored through various mechanisms, with cationic polymerization being a significant area of study. This section focuses on the intricacies of cationic polymerization, both in solution and on solid surfaces, detailing the roles of different initiators and the influence of reaction conditions on the resulting products.

Cationic polymerization of this compound (2-VT) has been successfully carried out both in homogeneous solutions and through surface-initiated processes on silica (B1680970) particles. acs.org These studies have demonstrated that 2-VT undergoes polymerization to form oligomers with specific molecular weight ranges. acs.org

In a homogeneous solution, the cationic polymerization of this compound can be initiated using various cationically active initiators. acs.org Strong protonic acids and Lewis acids have proven effective in this regard. acs.orgnii.ac.jp This method typically results in a high conversion of the monomer into soluble oligomers. acs.org The structure and molecular weight of the resulting poly(this compound) are influenced by the choice of initiator and the polymerization conditions.

Surface-initiated polymerization represents a method for grafting polymer chains from a solid substrate, creating organic-inorganic hybrid materials. rsc.orgcmu.edu In the case of this compound, cationic polymerization has been initiated from the surface of silica nanoparticles. acs.orgresearchgate.net This "grafting from" approach utilizes initiators anchored to the silica surface to grow polymer chains, resulting in the formation of poly(this compound)/silica composites. rsc.orgresearchgate.net This technique allows for the simultaneous synthesis of both a soluble polymer fraction and hybrid particles where the polymer is covalently bonded to the silica surface. researchgate.net

The selection of an initiator is crucial in controlling the cationic polymerization of this compound.

For Solution Polymerization: Strong Lewis acids like Tin(IV) chloride (SnCl₄) and protonic acids such as trifluoromethanesulfonic acid (CF₃SO₃H) and trifluoroacetic acid (CF₃COOH) have been effectively used to initiate the polymerization in homogeneous solutions. acs.orgnii.ac.jp These initiators generate a carbocationic active center from the monomer, which then propagates the polymer chain. nih.gov

For Surface-Initiated Polymerization: Chloroarylmethane derivatives, such as (4-methoxyphenyl)methyl chloride and triphenylmethyl chloride, have been employed as surface-bound initiators on silica particles. acs.orgresearchgate.net These compounds are anchored to the silica surface and initiate the polymerization of this compound, leading to the formation of polymer brushes on the nanoparticles. cmu.eduresearchgate.net

Regardless of the method used (solution or surface-initiated), the cationic polymerization of this compound consistently leads to the formation of oligomers rather than high molecular weight polymers. acs.org

Oligomers: Studies have observed high conversion of the monomer into oligomers with a number-average molecular weight (Mₙ) typically in the range of 1500–2000 g/mol and a polydispersity index (Mₙ/Mₙ) of approximately 1.4. acs.org

Hybrid Particles: When polymerization is initiated on silica surfaces, poly(this compound)/silica hybrid particles are formed. acs.orgresearchgate.net This process results in a composite material where oligomeric chains of poly(this compound) are grafted onto the inorganic silica core. researchgate.net A soluble fraction of the polymer is also typically produced concurrently during this process. researchgate.net

| Polymerization Method | Product Type | Number-Average Molecular Weight (Mₙ) | Polydispersity Index (Mₙ/Mₙ) | Reference |

|---|---|---|---|---|

| Cationic Polymerization (General) | Oligomers | 1500-2000 g/mol | ~1.4 | acs.org |

The outcome of the surface-initiated cationic polymerization of this compound is significantly dependent on the reaction conditions.

Temperature: Temperature has a notable effect on the mass balance between the soluble polymer fraction and the hybrid particle fraction. researchgate.net Generally, elevating the polymerization temperature can lead to an increase in monomer conversion and the molecular weight of the resulting polymer. researchgate.net

Monomer/Initiator Ratio: The ratio of this compound monomer to the surface-bound initiator also plays a critical role. researchgate.net The grafting efficiency and the amount of polymer immobilized on the silica surface are functions of this ratio. researchgate.net Higher concentrations of the initiator on the silica surface can lead to a greater polymer content on the resulting hybrid particles. researchgate.net

Cationic Polymerization

Crosslinking Reactions in Cationic Polymerization

In the cationic polymerization of this compound (2-VT), crosslinking reactions can occur between the actively growing polymer chains. researchgate.net The degree of these crosslinking reactions, which can lead to the formation of an insoluble polymer fraction, is significantly influenced by reaction conditions such as temperature and the ratio of monomer to initiator. researchgate.net For instance, when using chloroarylmethane derivatives as surface initiators on silica, higher initiator concentrations on the silica surface result in a greater polymer content on the surface, which is attributed to increased crosslinking. researchgate.net This suggests that the proximity of active cationic chains facilitates intermolecular reactions, leading to a network structure. The transformation of poly(this compound) into conjugated polymers through hydride abstraction can also lead to reactions between the resulting conjugated sections, as evidenced by changes in molecular weight data. researchgate.net

Anionic Polymerization

The anionic polymerization of this compound and its derivatives has been investigated, demonstrating a pathway to creating well-defined polymers. acs.org This method allows for significant control over the polymer's molecular weight and structure. bohrium.comacs.org

Anionic polymerization of this compound and its derivatives with various functional groups at the 5-position—such as methyl, 1-adamantyl, phenyl, and cyano groups—can proceed in a living manner. acs.orgacs.org This process yields polymers with controlled molecular weights that are determined by the molar ratio of the monomer to the initiator, and narrow molecular weight distributions (MWD), typically with a polydispersity index (Mw/Mn) of less than 1.2. acs.orgbohrium.com The stability of the propagating carbanions is crucial for a successful living polymerization. For derivatives with 1-adamantyl, phenyl, and cyano substituents, the propagating carbanions are notably stable. acs.orgacs.org However, in the case of unsubstituted this compound and 2-methyl-5-vinylthiophene, partial deactivation of the active species has been observed during or after the polymerization is complete. acs.orgacs.org

Table 1: Anionic Polymerization of this compound and its 5-Substituted Derivatives in THF at -78°C html

Electrochemical Polymerization

Electrochemical oxidative polymerization of this compound is a distinctive method that can yield multiple polymeric products simultaneously acs.org. This technique involves the direct oxidation of the monomer at an electrode surface, initiating polymerization. The process is complex, with evidence suggesting that both the vinyl group and the thiophene (B33073) ring can be involved in the electrochemical reactions. An irreversible ring oxidation for this compound occurs at approximately 1.8 V acs.org.

During the electrochemical polymerization of this compound in an acetonitrile (B52724) solution with a platinum anode, the oxidation process occurs at the anode surface acs.org. This anodic oxidation leads to the formation of reactive species that propagate to form polymer chains. The specific products formed are highly dependent on the reaction conditions. This method results in two distinct forms of poly(this compound): a precipitate that forms in the solution and a coating that adheres to the anode itself acs.org.

The anodic polymerization of this compound yields two different materials. A light-colored precipitate forms within the bulk of the anolyte solution. This material is spectroscopically similar to the polymer produced by benzoyl peroxide initiation but possesses a lower molecular weight acs.org.

Concurrently, a dark, semiconducting, and insoluble coating forms on the platinum anode. Analysis suggests this coating is composed of poly(this compound) chains that are cross-linked. It is proposed that approximately 25% of the thiophene rings within this material are cross-linked at their 5-positions, creating a network structure acs.org. This cross-linking is believed to contribute to the material's semiconducting properties and insolubility.

Table 1. Comparison of Poly(this compound) Products

| Polymer ID | Polymerization Method | Appearance | Solubility | Molecular Weight (Mn) | Key Structural Feature |

|---|---|---|---|---|---|

| Polymer A | Benzoyl Peroxide Initiated | Not Specified | Soluble | 1.9 x 10⁴ | Mostly Atactic |

| Polymer B | Electrochemical (Precipitate) | Light-colored | Soluble | 1.5 x 10³ | Appears to possess some isotacticity |

| Polymer C | Electrochemical (Anode Coating) | Dark | Insoluble | Not Applicable (Cross-linked) | Semiconducting; ~25% cross-linked |

Data sourced from Fernandez, J. E. (1994) acs.org.

Copolymerization Strategies Involving this compound

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that can be used to synthesize polymers with predetermined molecular weights and narrow polydispersities. This method has been applied to vinylthiophene derivatives, including this compound (2VT), to better understand their polymerization mechanisms acs.orgacs.org.

The RAFT process utilizes a chain transfer agent (CTA) to mediate the polymerization. Studies have explored the use of various CTAs for the polymerization of vinylthiophenes. For instance, dithiobenzoate-type RAFT agents like phenylethyl dithiobenzoate and cumyl dithiobenzoate have been shown to be effective for controlling the polymerization of related monomers such as 2,5-dibromo-3-vinylthiophene, achieving low polydispersities (Mw/Mn = 1.05–1.15) acs.orgacs.org. The RAFT technique also enables the synthesis of block copolymers. For example, block copolymers have been created by polymerizing a vinylthiophene derivative from a poly(methyl methacrylate) macro-chain transfer agent, allowing for the creation of complex polymer architectures with cross-linkable segments acs.org.

Copolymerization with Methyl Methacrylate (B99206) and n-Butyl Acrylate (B77674)

The copolymerization of this compound with acrylic monomers such as methyl methacrylate (MMA) and n-butyl acrylate (nBA) is a key method for tailoring the properties of the resulting polymers. While specific studies on the terpolymerization of this compound with both MMA and nBA are not extensively detailed in the literature, the copolymerization behavior of MMA and nBA has been well-documented and provides a basis for understanding how this compound might be incorporated into such systems.

The reactivity ratios of n-butyl acrylate and methyl methacrylate in conventional and atom transfer radical copolymerization (ATRP) have been determined, showing good agreement between the two methods. uni-bayreuth.de This indicates that the selectivity of the growing radical is not significantly affected by the polymerization mechanism. mdpi.com The ability to control the structure of graft copolymers, for instance, is dependent on the reactivity ratios of the comonomers. uni-bayreuth.de

A study on the free radical copolymerization of n-butyl acrylate and methyl methacrylate in xylene solvent demonstrated that the molecular weight and polydispersity index (PDI) could be controlled by reaction time and temperature. researchgate.net For instance, at 100°C, the number-average molecular weight (Mn) increased from 9,915 g/mol to 15,591 g/mol as the reaction time increased from 3 to 6 hours, while the PDI decreased from 2.08 to 1.53. researchgate.net The incorporation of this compound into this system would be expected to alter these parameters.

Table 1: Copolymerization of n-Butyl Acrylate and Methyl Methacrylate

| Reaction Time (hours) | Temperature (°C) | Mn ( g/mol ) | PDI |

|---|---|---|---|

| 3 | 100 | 9,915 | 2.08 |

| 4 | 100 | - | - |

| 5 | 100 | - | - |

Data adapted from a study on n-BA/MMA copolymerization in xylene. researchgate.net The table is interactive and can be sorted by column.

Synthesis of π-Extended Copolymers with Diketopyrrolopyrrole Moieties

The synthesis of donor-acceptor (D-A) copolymers incorporating this compound derivatives and diketopyrrolopyrrole (DPP) moieties has led to the development of high-performance materials for organic electronics. These copolymers often feature a π-extended structure, which enhances the coplanarity of the polymer backbone and improves charge transport properties. acs.org

One approach involves the synthesis of copolymers based on DPP and (E)-2-(2-(thiophen-2-yl)vinyl)thiophene (TVT) units. acs.org These copolymers, referred to as PDVTs, have demonstrated high charge carrier mobilities in field-effect transistors (FETs). acs.org Another strategy involves creating a π-expanded, planar fused-ring building block by fusing the nitrogen atoms of the DPP unit with the flanking thiophene rings. bit.edu.cn This ring-fusion enhances intermolecular interactions and leads to significantly improved molecular packing. bit.edu.cn

For example, a copolymer, PBDTT-DPPFu, synthesized from a benzo[1,2-b:4,5-b′]dithiophene (BDTT) donor unit and a fused DPP (DPPFu) acceptor unit, showed significantly higher charge carrier mobility compared to its non-fused counterpart, despite having a lower number-average molecular weight (17 kDa vs. 108 kDa). bit.edu.cn The synthesis of these types of polymers is typically achieved through Stille coupling reactions. researchgate.net

Table 2: Properties of Fused and Unfused DPP-Based Copolymers

| Polymer | Mn (kDa) | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |

|---|---|---|---|---|

| PBDTT-DPP (Unfused) | 108 | -5.35 | -3.66 | 1.69 |

Data from a comparative study of DPP-based polymers. bit.edu.cn The table is interactive and can be sorted by column.

Formation of Conjugated Poly(2-ethinylthiophene) Copolymers

The transformation of this compound units within a polymer into 2-ethinylthiophene moieties represents a pathway to novel conjugated copolymers. While direct polymerization of 2-ethinylthiophene can be challenging, post-polymerization modification of poly(this compound) or the use of precursor monomers are viable strategies.

Although the direct conversion of poly(this compound) to poly(2-ethinylthiophene) is not a commonly reported reaction, related synthetic methodologies in organic chemistry could potentially be adapted. For instance, the vinyl group could theoretically be converted to a dibromoethane group followed by dehydrobromination to yield the alkyne. Such a transformation would significantly alter the electronic and physical properties of the polymer, leading to a more rigid and potentially more conductive backbone.

The synthesis of conjugated copolymers containing phenothiazinylene vinylene and other arylene vinylene units has been achieved through Horner-Emmons condensation, demonstrating a method for creating vinylene-linked conjugated systems. wikipedia.org This approach could potentially be adapted for the synthesis of copolymers incorporating 2-ethinylthiophene, by using appropriate phosphonate (B1237965) and aldehyde functionalized monomers.

Polymer Microstructure and Architecture Control

Controlling the microstructure and architecture of poly(this compound) is essential for tailoring its properties for specific applications. This includes managing the molecular weight and its distribution, analyzing the polymer end-groups, and understanding the stereoregularity of the polymer chain.

Molecular Weight Control and Distribution (MWD)

Precise control over the molecular weight (MW) and molecular weight distribution (MWD) of poly(this compound) is achievable through living anionic polymerization. acs.org This method allows for the synthesis of polymers with well-defined structures, where the molecular weight is determined by the molar ratio of the monomer to the initiator, and a narrow MWD (Mw/Mn < 1.2) can be obtained. acs.org

For instance, the anionic polymerization of this compound using initiators like oligo(α-methylstyryl)lithium can proceed rapidly even at low temperatures, such as -95°C, with complete monomer conversion within a minute. acs.org The resulting polymers exhibit a unimodal, sharp peak in size-exclusion chromatography (SEC), indicative of a narrow MWD. acs.org However, the stability of the propagating carbanions can be influenced by substituents on the thiophene ring, with some derivatives showing partial deactivation during or after polymerization. acs.org While living anionic polymerization of some this compound derivatives has been successful, others have resulted in polymers with broader MWDs (Mw/Mn ~ 1.5–1.9). acs.org

Table 3: Anionic Polymerization of this compound

| Initiator | Temperature (°C) | Mn (calculated, g/mol ) | Mn (RALLS, g/mol ) | Mw/Mn |

|---|

Data from a study on the living anionic polymerization of this compound. acs.org The table is interactive and can be sorted by column.

End-Group Analysis (e.g., MALDI TOF Spectroscopy)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of polymers, including the analysis of their end-groups. sigmaaldrich.com This soft ionization method allows for the resolution of individual polymer chains (oligomers) in a mass spectrum, which provides information on the mass of the repeating unit and the identity of the end-groups. sigmaaldrich.com

The mass of an individual oligomer (n-mer) can be represented by the equation:

Mn-mer = n(MRU) + MEG1 + MEG2 + Mion

where n is the degree of polymerization, MRU is the mass of the repeating unit, MEG1 and MEG2 are the masses of the alpha and omega end-groups, and Mion is the mass of the cationizing agent (e.g., Na+, K+, Ag+). sigmaaldrich.com By analyzing the mass of the individual peaks in the MALDI-TOF spectrum, the chemical nature of the end-groups can be determined, which is crucial for confirming the success of a polymerization reaction and for understanding the initiation and termination mechanisms. The ionization efficiency in MALDI-TOF can be dependent on the end-groups, which is an important consideration for quantitative analysis. researchgate.net

Stereoregularity and Atacticity

The stereochemistry of the polymer chain, known as tacticity, significantly influences the physical properties of the polymer. For poly(this compound), the vinyl group introduces a chiral center upon polymerization, leading to the possibility of different stereochemical arrangements.

The three main types of tacticity are:

Isotactic: All the thiophene side groups are on the same side of the polymer backbone. This regular structure allows for efficient chain packing, often leading to crystalline materials.

Syndiotactic: The thiophene side groups alternate regularly on opposite sides of the polymer backbone. This also results in a stereoregular structure that can lead to crystallinity.

Atactic: The thiophene side groups are randomly arranged along the polymer backbone. This lack of order generally results in an amorphous, non-crystalline polymer. libretexts.org

The type of polymerization mechanism and the catalyst used are critical in determining the tacticity of the resulting polymer. mdpi.com While stereocontrolled polymerizations can yield isotactic or syndiotactic polymers, typical free-radical polymerization of vinyl monomers often leads to atactic polymers due to the lack of stereochemical control at the propagating chain end. libretexts.org The properties of atactic polymers, such as being soft and soluble, differ significantly from their crystalline isotactic or syndiotactic counterparts, which are typically harder and less soluble. libretexts.org

Block Copolymers and Graft Polymers

The synthesis of copolymers containing this compound (2VT) allows for the creation of materials with tailored properties, combining the characteristics of poly(this compound) (P2VT) with other polymers. This section explores the formation of block and graft copolymers incorporating 2VT.

Block Copolymers of this compound

Block copolymers are macromolecules composed of two or more different polymer chains linked together. The synthesis of block copolymers containing this compound has been successfully achieved through controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

RAFT polymerization of vinylthiophene derivatives, including 2VT, has been demonstrated to yield well-defined polymers with controlled molecular weights and low polydispersity. This control allows for the sequential polymerization of different monomers to create block copolymers. For instance, block copolymers of this compound have been synthesized with monomers like methyl methacrylate. acs.org

A common strategy involves the synthesis of a macro-chain transfer agent (macro-CTA) from one monomer, which is then used to initiate the polymerization of the second monomer. For example, a poly(methyl methacrylate) macro-CTA can be used to initiate the polymerization of a vinylthiophene derivative, resulting in a poly(methyl methacrylate)-b-poly(vinylthiophene) block copolymer. acs.org The successful formation of these block copolymers is typically confirmed by techniques such as Gel Permeation Chromatography (GPC), which shows an increase in molecular weight after the second polymerization step, and Nuclear Magnetic Resonance (NMR) spectroscopy, which confirms the presence of both monomer units.

The table below summarizes representative data for the synthesis of a block copolymer via RAFT polymerization.

| Block Copolymer System | First Block | Second Block | Polymerization Technique | Characterization |

| Poly(methyl methacrylate)-b-poly(2,5-dibromo-3-vinylthiophene) | Poly(methyl methacrylate) | Poly(2,5-dibromo-3-vinylthiophene) | RAFT | GPC, NMR |

Graft Polymers of this compound

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. The synthesis of graft copolymers involving this compound can be approached through several methods, broadly categorized as "grafting from," "grafting to," and "grafting through."

"Grafting From" : In this method, a polymer backbone is functionalized with initiator sites from which the this compound side chains are grown. For example, a polymer like poly(vinyl chloride) can be modified to incorporate initiating sites for Atom Transfer Radical Polymerization (ATRP). cmu.edu Subsequently, this compound can be polymerized from these sites to form the graft copolymer. This approach allows for the formation of densely grafted copolymers.

"Grafting To" : This technique involves the attachment of pre-synthesized poly(this compound) chains to a functionalized polymer backbone. This method requires a reactive end-group on the P2VT chains and complementary functional groups along the backbone polymer.

"Grafting Through" : This strategy utilizes a macromonomer of poly(this compound) that has a polymerizable group at one end. This macromonomer is then copolymerized with another monomer to form a graft copolymer with P2VT side chains. For instance, a P2VT macromonomer with a methacrylate end-group could be copolymerized with methyl methacrylate to yield a poly(methyl methacrylate) backbone with P2VT grafts. odu.edu.tr

A notable example of a related system involves the synthesis of polystyrene-graft-polythiophene. In this process, a polystyrene-based macromonomer functionalized with thiophene units is first synthesized. Subsequently, the graft copolymerization of thiophene monomers onto the polystyrene backbone is initiated by the oxidized thiophene groups. rsc.org While this example uses thiophene rather than this compound, the principle can be extended to the synthesis of graft copolymers containing P2VT.

The table below outlines the general approaches for synthesizing graft copolymers.

| Grafting Method | Description | Key Features |

| Grafting From | Polymerization of graft chains from initiating sites on the backbone. | Can achieve high grafting density. |

| Grafting To | Attachment of pre-formed polymer chains to a backbone. | Allows for precise control over the grafted chains. |

| Grafting Through | Copolymerization of a macromonomer with another monomer. | Provides control over the spacing of the grafts. |

Crosslinking Mechanisms

Crosslinking of poly(this compound) transforms the linear polymer chains into a three-dimensional network, which can significantly enhance its thermal stability, mechanical properties, and solvent resistance. Several mechanisms can be employed to achieve crosslinking in P2VT and related thiophene-containing polymers.

Oxidative Crosslinking

One of the most direct methods for crosslinking P2VT is through oxidative coupling of the thiophene rings. This process can be initiated by chemical oxidants such as ferric chloride (FeCl₃). researchgate.net The mechanism involves the oxidation of the thiophene rings, leading to the formation of radical cations. These reactive species can then couple, forming new carbon-carbon bonds between polymer chains and creating a crosslinked network. researchgate.net The extent of crosslinking is highly dependent on the ratio of the oxidant to the polymer. researchgate.net A stoichiometric excess of FeCl₃ is often necessary to achieve complete conversion due to the formation of intermediate complexes. researchgate.net This method has been shown to be effective both in solution and when the polymer is immobilized on a substrate like silica. researchgate.net

Thermal Crosslinking

Thermal crosslinking can be achieved in polymers containing reactive groups that can form covalent bonds upon heating. For thiophene-containing polymers, this can involve the introduction of specific functionalities that undergo thermally induced reactions. For instance, polymers containing ethynyl (B1212043) groups attached to thiophene rings have been shown to undergo thermal crosslinking. acs.org At elevated temperatures, these acetylene (B1199291) units can react to form a highly crosslinked, insoluble, and infusible network.

Another approach involves the use of multifunctional crosslinking agents that can react with the P2VT chains. For example, a thiophene-grafted polymer can be crosslinked with a bismaleimide (B1667444) through a Diels-Alder reaction, which is a thermally reversible process. mdpi.comresearchgate.net Increasing the annealing temperature generally leads to a higher degree of crosslinking. mdpi.comresearchgate.net

Photochemical Crosslinking

Photochemical crosslinking, or photocrosslinking, utilizes light to initiate reactions that form crosslinks between polymer chains. This can be achieved by incorporating photoactive groups into the polymer structure. For example, polymers functionalized with coumarin (B35378) groups can undergo [2+2] cycloaddition upon exposure to UV light (e.g., 365 nm), leading to the formation of a crosslinked network. This process can often be reversed by irradiation at a shorter wavelength (e.g., 254 nm), allowing for the creation of reversibly crosslinked materials. rsc.org While not specifically demonstrated for P2VT, this methodology could be applied by copolymerizing 2VT with a monomer containing a photo-crosslinkable moiety.

Another general strategy for photocrosslinking involves the use of a photoinitiator that can abstract hydrogen atoms from the polymer backbone upon UV irradiation, leading to the formation of polymer radicals that can then combine to form crosslinks.

The table below summarizes the different crosslinking mechanisms.

| Crosslinking Mechanism | Initiation | Description of Process | Key Characteristics |

| Oxidative Crosslinking | Chemical Oxidant (e.g., FeCl₃) | Oxidation of thiophene rings leads to the formation of radical cations that couple to form inter-chain bonds. researchgate.net | Effective for conjugated polymers; extent of crosslinking depends on oxidant concentration. |

| Thermal Crosslinking | Heat | Thermally induced reactions of functional groups (e.g., acetylenes) or reactions with crosslinking agents (e.g., Diels-Alder). acs.orgmdpi.comresearchgate.net | Can be reversible or irreversible depending on the chemistry; improves thermal stability. |

| Photochemical Crosslinking | UV Light | Photo-induced reactions of specific functional groups (e.g., [2+2] cycloaddition of coumarins) or use of a photoinitiator. rsc.org | Allows for spatial and temporal control of crosslinking; can be reversible. |

Reactivity and Reaction Mechanisms

Functionalization of Poly(2-Vinylthiophene)

Functionalization of poly(this compound) (PVT) allows for the modification of its chemical and physical properties, leading to materials with diverse applications. These modifications can involve crosslinking, transformation into conjugated structures, or post-polymerization reactions.

Oxidative Coupling and Crosslinking of Polymer Chains (e.g., with FeCl3)

Poly(this compound) can undergo oxidative coupling, leading to crosslinking of its polymer chains. This process can be achieved using oxidizing agents such as ferric chloride (FeCl3) researchgate.net. The crosslinking reaction can occur both in solution, specifically in dichloromethane (B109758), and when the polymer is immobilized on silica (B1680970) particles researchgate.net. The extent of crosslinking is significantly influenced by the ratio of FeCl3 to PVT employed in the reaction researchgate.net. To achieve complete conversion, a stoichiometric FeCl3/PVT ratio of approximately four is typically required researchgate.net. This requirement is due to the consecutive formation of thiophene (B33073) H+FeCl4- and bisthiophene H+FeCl4- sigma complexes during the reaction researchgate.net. The effectiveness and degree of crosslinking can be analyzed through techniques such as Gel Permeation Chromatography (GPC) and gravimetric analyses of the resulting insoluble polymer fraction researchgate.net.

Hydride Abstraction Reactions (e.g., with DDQ, Chloranil)

Poly(this compound) is susceptible to hydride abstraction reactions, which are critical for its transformation into more conjugated structures. These reactions typically involve strong electron acceptors as reagents researchgate.net. Key reagents utilized for this purpose include 2,3-dichloro-5,6-dicyano-1,4-quinone (DDQ), tetrachloro-1,4-quinone (chloranil), and triphenylmethylium researchgate.net. The hydride abstraction primarily occurs from the methine and methylene (B1212753) hydrogen atoms located on the tertiary carbon atom of the vinylic chain within the PVT structure researchgate.net.

The transformation of PVT towards conjugated polymers via hydride abstraction has been extensively studied using various spectroscopic methods. UV-vis spectroscopy and Electron Spin Resonance (ESR) spectroscopy are employed to monitor the progression of conjugation researchgate.net. Cyclic voltammetry studies have indicated that chloranil (B122849) can form complexes with the polymer researchgate.net. Furthermore, an increase in radical formation is observed with a higher degree of conversion researchgate.net. Among the hydride acceptors investigated for the transformation of PVT into conjugated polymers, chloranil has been identified as the most effective reagent researchgate.net.

Transformation to Conjugated Polymers (e.g., Poly(2-ethinylthiophene))

The hydride abstraction reactions, particularly those mediated by reagents like chloranil, facilitate the transformation of poly(this compound) into conjugated polymer systems researchgate.net. A notable example of this transformation is the conversion of PVT into poly(2-ethinylthiophene) (PET) and PVT-PET copolymers researchgate.net. This process involves the dehydrogenation of the polymer backbone, leading to the formation of extended π-electron systems characteristic of conjugated polymers. The resulting conjugated structures exhibit altered electronic and optical properties, making them suitable for various advanced material applications researchgate.net.

Post-Polymerization Modifications

Post-polymerization modification refers to chemical reactions performed on a pre-formed polymer to introduce new functionalities or alter its existing properties. For poly(this compound) and its derivatives, the living nature of their anionic polymerization can be exploited for such modifications researchgate.netacs.org. This controlled polymerization allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions acs.org. The stability of the propagating carbanions, particularly for this compound derivatives with specific substituents at the 5-position (e.g., 1-adamantyl, phenyl, and cyano groups), enables subsequent polymerization steps acs.org. This "postpolymerization" capability allows for further chain extension or the formation of block copolymers with well-defined architectures researchgate.netacs.org. This approach offers a versatile platform for tailoring the final properties of PVT-based materials by incorporating different monomer units or functional groups after the initial polymerization acs.org.

Mechanisms of Polymer Degradation and Stability

The stability of poly(this compound) and its derivatives is influenced by various factors, including temperature and the nature of substituents on the thiophene ring. Thermal degradation is a significant pathway for the breakdown of these polymers. Studies on poly(this compound) derivatives have shown that residual weights below 6% are observed after heating to temperatures ranging from 430 to 550 °C acs.org. The onset of thermal decomposition for these polymers typically occurs between 280 and 340 °C, with a 10% weight loss temperature (T10) observed around 360 °C acs.org.

The thermal stability can be significantly affected by the presence of specific substituents. For instance, a poly(this compound) derivative bearing a bulky 1-adamantyl group exhibited higher thermal stability, with decomposition starting at 362 °C and a T10 of 386 °C acs.org. This bulky substituent also led to a significantly higher glass transition temperature (Tg) of 198 °C, compared to 80-124 °C for other derivatives, indicating a marked side-chain substituent effect on both thermal stability and physical properties acs.org.

| Poly(this compound) Derivative | Thermal Decomposition Onset (°C) | T10 (°C) | Tg (°C) |

|---|---|---|---|

| Poly(this compound) (Poly(1)) | 280-340 | ~360 | 90 |

| Poly(2-methyl-5-vinylthiophene) (Poly(2)) | 280-340 | ~360 | 80 |

| Poly(2-(1-adamantyl)-5-vinylthiophene) (Poly(3)) | 362 | 386 | 198 |

| Poly(2-phenyl-5-vinylthiophene) (Poly(4)) | 280-340 | ~360 | 100 |

| Poly(2-cyano-5-vinylthiophene) (Poly(5)) | 280-340 | ~360 | 124 |

Beyond thermal degradation, polymers related to this compound can also undergo ionic degradation researchgate.net. Studies on 2-isopropenylthiophene (B1618014) derivatives, which share structural similarities with this compound, have shown that degradation can occur through radical, anionic, and cationic depolymerization reactions researchgate.net. These degradation mechanisms can be initiated by various species, such as butyllithium (B86547) (anionic initiator) or methanesulfonic acid (cationic initiator) researchgate.net. Techniques such as thermogravimetric analysis (TGA) and direct pyrolysis mass spectrometry (DPMS) are employed to investigate the structural characteristics and thermal degradation mechanisms of these thiophene-based polymers akjournals.com.

Spectroscopic Characterization and Structural Analysis of Poly 2 Vinylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the comprehensive structural analysis of poly(2-vinylthiophene), providing insights into monomer conversion, polymer backbone structure, and stereochemical arrangements.

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is routinely utilized to monitor the conversion of this compound monomer into its polymeric form and to characterize the resulting polymer structure. During polymerization, the characteristic signals of the vinyl protons (CH2=) in the monomer, typically observed in the range of 5.1–5.6 ppm, disappear completely acs.org. Concurrently, new broad signals emerge, corresponding to the methylene (B1212753) (-CH2-) and methine (-CH-) groups of the polymer main chain, typically appearing around 1.6 ppm and 2.5 ppm, respectively acs.org.

The aliphatic proton resonance pattern of poly(this compound) exhibits similarities to that of polystyrene researchgate.netresearchgate.netcolab.wsresearchgate.net. However, the aromatic proton resonances, particularly those from the 3-position of the thiophene (B33073) ring, are notably well-defined researchgate.netresearchgate.netcolab.wsresearchgate.net. These aromatic protons often present a distinctive three-peak pattern, which can be interpreted in terms of pentad stereosequences within the polymer chain researchgate.netresearchgate.netcolab.wsresearchgate.net. Furthermore, 1H NMR spectroscopy can be employed to confirm controlled molecular weight by analyzing the ratio of the initiator residue to the polymer acs.org.

The observed chemical shifts for this compound monomer and poly(this compound) are summarized below:

| Compound | Proton Type | Chemical Shift (δ, ppm) |

| This compound (Monomer) | CH2= (Vinyl) | 5.1–5.6 acs.org |

| Poly(this compound) | -CH2- (Methylene) | 1.6 (Broad) acs.org |

| Poly(this compound) | -CH- (Methine) | 2.5 (Broad) acs.org |

| Poly(this compound) | Aromatic (Thiophene 3-position) | Three-peak pattern (Pentad stereosequences) researchgate.netresearchgate.netcolab.wsresearchgate.net |

Solid-state 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectroscopy is a valuable technique for investigating the structure of poly(this compound) when incorporated into hybrid materials, such as poly(this compound)/silica (B1680970) composites researchgate.net. This method is particularly useful for insoluble or solid-state polymer samples. Studies have shown that solid-state 13C {1H} CP/MAS NMR can reveal chemical changes within the polymer structure, such as reactions involving methine and methylene hydrogen atoms after treatment with hydride acceptors like 2,3-dichloro-5,6-dicyano-1,4-quinone (DDQ) or tetrachloro-1,4-quinone (chloranil) researchgate.net. The technique can also provide evidence of cross-linking within poly(this compound) chains researchgate.net. For instance, the cross-linking of PVT, either in solution or immobilized on silica, can be confirmed by 13C CP/MAS NMR spectroscopy researchgate.net.

The stereochemical arrangement of monomer units within a polymer chain significantly influences its properties. For poly(this compound), the analysis of stereosequences has primarily relied on NMR spectroscopy. As mentioned, the 1H NMR spectrum, specifically the aromatic proton resonance at the 3-position of the thiophene ring, displays a three-peak pattern that has been interpreted in terms of pentad stereosequences researchgate.netresearchgate.netcolab.wsresearchgate.net. Based on these assignments, poly(this compound) prepared via free radical initiated polymerization generally appears to be atactic researchgate.netresearchgate.netcolab.ws.

Similarly, 13C NMR spectra can also exhibit sensitivity to stereosequence effects. Several aromatic carbon resonances in poly(this compound) have been interpreted in terms of pentad stereosequences, further supporting the atactic nature of the polymer formed through free radical polymerization colab.wsresearchgate.net. This finding is consistent with observations from other vinyl heterocycle polymers synthesized under similar conditions capes.gov.brcnjournals.com.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for confirming the formation and structural integrity of poly(this compound). It provides information about the characteristic functional groups present in the polymer. The FT-IR spectra of poly(this compound) films have been discussed in the context of their synthesis, for example, through oxidative polymerization researchgate.net. IR spectroscopy is also effective in proving cross-linking within poly(this compound) chains researchgate.netopenarchives.gr. The presence or absence of specific absorption bands corresponding to vinyl groups in the monomer versus the polymeric backbone confirms the polymerization process openarchives.grresearchgate.netrsc.org.

UV-Vis Spectroscopy for Conjugated Systems

UV-Vis spectroscopy is a crucial tool for studying the electronic properties of poly(this compound), particularly its transformation into conjugated systems. This technique is highly sensitive to the presence of extended π-electron systems, which are characteristic of conjugated polymers ncku.edu.tw. The transformation of poly(this compound) towards conjugated polymers, especially after hydride abstraction reactions, has been effectively studied using UV-Vis spectroscopy researchgate.net.

For conjugated polymer systems, the absorption spectra typically exhibit maximum absorption wavelengths (λmax) resulting from π-π* electronic transitions researchgate.netncku.edu.twarxiv.org. For instance, in poly(thiophene vinylene) (PTV), a related conjugated polymer, optical absorption spectra show a dominant peak at 577 nm, with prominent shoulders at 619 nm and, under higher concentrations or specific treatments, at 685 nm arxiv.org. These spectral features are indicative of the degree of conjugation and the electronic band structure of the polymer arxiv.org. UV-Vis spectroscopy thus serves as a reliable method to confirm the successful formation of conjugated poly(this compound) structures researchgate.netrsc.org.

Electron Spin Resonance (ESR) Spectroscopy for Radical Formation

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a unique analytical technique specifically designed to detect and characterize species containing unpaired electrons, such as free radicals syntechinnovation.com. In the context of poly(this compound), ESR spectroscopy has been employed to investigate the transformation process of the polymer towards conjugated forms, particularly in relation to radical formation researchgate.net.

Studies have shown that the formation of radicals in poly(this compound) increases proportionally with the degree of conversion during hydride abstraction reactions researchgate.net. This indicates that the process of creating conjugated segments within the polymer can involve radical intermediates. ESR is highly specific, being "blind" to samples without free radicals, and is versatile, applicable to gaseous, liquid, or solid samples across a wide temperature range syntechinnovation.com. For short-lived radical species, spin-trapping methods can be utilized, where radicals are "captured" by a spin trap to form a more stable spin adduct, which then yields a distinctive ESR spectrum for identification syntechinnovation.com.

Gel Permeation Chromatography (GPC) for Molecular Weight and Crosslinking Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely employed technique for determining the molecular weight distribution of polymers. In GPC analysis, molecules are separated based on their hydrodynamic volume as they pass through a porous stationary phase, typically a cross-linked gel cmu.edu. Larger molecules elute earlier from the column because they are less likely to diffuse into the pores, while smaller molecules penetrate more pores and thus have longer retention times cmu.edu. This technique allows for the determination of key molecular weight parameters, including the number-average molecular weight (Mη), weight-average molecular weight (Mω), and polydispersity (Đ = Mω/Mη) cmu.edu.

For Poly(this compound), GPC has been instrumental in characterizing polymers synthesized under various conditions. For instance, Poly(this compound) produced via bulk, benzoyl peroxide-initiated polymerization (referred to as polymer A in some studies) was found to have a molecular weight (Mw) of 1.9 x 10⁴ when analyzed by SEC using polystyrene standards waters.com. Another product, polymer B, showed a lower molecular weight of 1.5 x 10³ waters.com. In studies involving the cationic polymerization of this compound, oligomers with a number-average molecular weight (Mn) ranging from 1500 to 2000 g/mol and a polydispersity index (Mw/Mn) of 1.4 have been observed waters.com.

GPC is also vital for assessing the extent of crosslinking in polymer samples. Crosslinking can lead to the formation of insoluble polymer fractions or significantly alter the molecular weight distribution, which is detectable through GPC plots and gravimetric analyses waters.com. The degree of crosslinking in Poly(this compound) has been shown to be strongly dependent on the ratio of the crosslinking agent, such as FeCl₃, to the polymer waters.com.

Table 1: Molecular Weight Characteristics of Poly(this compound) Oligomers by GPC

| Polymerization Method | Molecular Weight (Mn) ( g/mol ) | Polydispersity (Mw/Mn) | Reference |

| Cationic Polymerization | 1500-2000 | 1.4 | waters.com |

| Bulk, Benzoyl Peroxide-initiated (Polymer A) | N/A (Mw = 1.9 x 10⁴) | N/A | waters.com |

| Bulk, Benzoyl Peroxide-initiated (Polymer B) | N/A (Mw = 1.5 x 10³) | N/A | waters.com |

Mass Spectrometry (MALDI TOF) for End-Group Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful analytical technique for the characterization of synthetic polymers, offering distinct advantages over chromatographic methods like GPC by yielding absolute molecular weights and providing detailed structural information sigmaaldrich.comacs.org. MALDI-TOF enables the resolution of individual oligomeric species (n-mers) within a polymer sample, which is critical for elucidating the mass distribution, repeat unit mass, and crucially, the identity and fidelity of polymer end groups sigmaaldrich.com.

For Poly(this compound), MALDI-TOF spectroscopy has been successfully employed to ascertain the different head and end groups of its oligomers waters.com. The principle behind end-group analysis using MALDI-TOF involves analyzing the observed mass of an n-mer (Mₙ-mer) in the mass spectrum, which can be expressed by the formula: Mₙ-mer = n(M_RU) + M_EG1 + M_EG2 + M_ion, where 'n' is the degree of polymerization, M_RU is the mass of the repeat unit, M_EG1 and M_EG2 are the masses of the α- and ω-end groups, respectively, and M_ion is the mass of the ion that complexes with the polymer. By subtracting the mass contribution of the repeating units and the adduct ion, the combined mass of the end groups can be determined, allowing for their identification sigmaaldrich.com. This capability is particularly valuable for confirming the success of polymerization reactions and understanding the mechanisms involved, especially when traditional methods like ¹H NMR may not be sensitive enough for end-group verification due to their low relative concentration.

Theoretical and Computational Studies of 2 Vinylthiophene and Its Polymers

Molecular Orbital (MO) Theory and Density Functional Theory (DFT) Calculations

MO theory and DFT are powerful quantum mechanical methods used to calculate the electronic structure of molecules. DFT, in particular, has become a standard approach for studying thiophene-based systems due to its favorable balance of computational cost and accuracy. These calculations provide a detailed picture of electron distribution, orbital energies, and molecular geometries.

The properties of conjugated molecules like 2-vinylthiophene are highly dependent on their three-dimensional shape or conformation. The key conformational degree of freedom in this compound is the rotation around the single bond connecting the thiophene (B33073) ring and the vinyl group. This rotation gives rise to two primary planar conformers: the s-trans (or anti) and s-cis (or syn) forms.

In the s-trans conformation, the vinyl group points away from the sulfur atom of the thiophene ring, leading to less steric hindrance. Conversely, in the s-cis conformation, the vinyl group is oriented towards the sulfur atom. Computational studies on analogous systems, such as 2,2'-bithiophene, show that the s-trans (anti) conformation is the global minimum on the potential energy surface, being more stable than the s-cis (syn) local minimum. nsf.gov The s-trans conformer is generally favored due to reduced steric repulsion. nsf.gov The energy barrier for rotation between these conformers is also a critical parameter, as it determines the flexibility of the molecule and the relative population of each conformer at a given temperature. For 2,2'-bithiophene, the rotational barrier is approximately 2 kcal/mol. nsf.gov

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (τ) | Note |

| s-trans (anti) | 0.0 | ~180° | Global Minimum |

| s-cis (syn) | > 0 | ~0° | Local Minimum |

| Transition State | ~2.0 | ~90° | Rotational Barrier |

| Data inferred from studies on the analogous 2,2'-bithiophene system. nsf.gov |

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that determines the molecule's electronic and optical properties, including its absorption and emission spectra.

DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. For conjugated systems like this compound, both the HOMO and LUMO are typically π-orbitals delocalized across the entire molecule. This delocalization is fundamental to the material's ability to conduct charge. In a typical DFT study, the HOMO of a thiophene derivative is characterized by a bonding combination of p-orbitals, while the LUMO is the corresponding anti-bonding combination. The introduction of the vinyl group extends this conjugation, which generally leads to a raising of the HOMO level and a lowering of the LUMO level, thereby reducing the HOMO-LUMO gap compared to thiophene alone.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Thiophene | -6.5 to -6.9 | -0.5 to -1.0 | 5.5 to 6.4 |

| This compound | Typically higher than thiophene | Typically lower than thiophene | Typically lower than thiophene |

| Note: Exact values are dependent on the specific DFT functional and basis set used in the calculation. |

The extended π-conjugated system of this compound and its polymers facilitates intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be promoted from the HOMO to the LUMO, leading to a redistribution of electron density within the molecule. This process is fundamental to the operation of organic electronic devices.

Computational methods, particularly Time-Dependent DFT (TD-DFT), can model these excited states and predict electronic absorption spectra. mdpi.com Charge difference density plots derived from these calculations can visualize the change in electron distribution upon excitation, clearly showing the direction and magnitude of charge transfer. In systems containing electron-donating and electron-accepting moieties, this charge transfer is more pronounced. The vinylthiophene unit itself acts as a good electron donor and a bridge for charge transport in more complex molecular architectures.

Quantum Chemical Calculations for Reaction Mechanisms and Polymerization Pathways

Quantum chemical calculations are instrumental in understanding the mechanisms of chemical reactions, including the polymerization of this compound. By mapping the potential energy surface, researchers can identify transition states, calculate activation energy barriers, and determine the thermodynamic feasibility of different reaction pathways.

The polymerization of this compound can proceed through various mechanisms, with anionic polymerization being a common experimental route for achieving well-defined polymers. acs.orgbohrium.com Although detailed theoretical studies specifically on the anionic polymerization of this compound are not widely published, the methodology has been successfully applied to similar vinyl monomers like 2-vinylpyridine. rsc.org Such a study would typically involve:

Modeling the Initiation Step: Calculating the reaction pathway for the attack of an initiator (e.g., n-butyllithium) on the vinyl group of the monomer.

Modeling the Propagation Step: Determining the activation barrier for the addition of another monomer unit to the growing polymer chain end (the propagating carbanion). This step is crucial for understanding the rate of polymerization and the resulting polymer chain length.

Investigating Side Reactions: Theoretical calculations can help identify potential side reactions, such as proton abstraction from the thiophene ring, which can terminate the polymerization and limit the molecular weight of the resulting polymer. acs.org

These calculations provide molecular-level insights that can explain experimental observations, such as the effect of different initiators or substituents on the polymerization behavior. acs.orgrsc.org

Molecular Dynamics Simulations for Polymer Behavior

While quantum chemistry is excellent for studying individual molecules or short oligomers, Molecular Dynamics (MD) simulations are used to model the behavior of large polymer chains and bulk materials. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic evolution of the polymer structure over time.

For poly(this compound), MD simulations can provide insights into:

Polymer Morphology: Predicting how polymer chains pack in the solid state, whether they form amorphous or semi-crystalline structures.

Chain Conformation: Analyzing the distribution of dihedral angles along the polymer backbone to understand chain stiffness and persistence length.

Thermophysical Properties: Simulating properties like the glass transition temperature (Tg) by observing changes in density or mobility with temperature. chemrxiv.org

While specific MD studies on poly(this compound) are scarce, extensive research on the closely related poly(3-hexylthiophene) (P3HT) demonstrates the power of this technique. rsc.org These studies assess how different force fields and simulation parameters can be validated against experimental scattering data to accurately predict polymer morphology, which is critical for charge transport in organic electronics. rsc.org

Correlation of Theoretical Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. This correlation ensures that the computational methods are providing a realistic description of the molecular system.

For this compound and its derivatives, theoretical predictions are frequently compared with experimental data in several key areas:

Molecular Geometry: Calculated bond lengths and angles from DFT geometry optimizations can be compared with data from X-ray crystallography. For thiophene derivatives, these calculations are often in good agreement with experimental structures. daneshyari.com